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Compound of Interest

Compound Name: 3-Chlorocinnamic acid

CAS No.: 14473-90-6

Cat. No.: B3022036 Get Quote

Technical Monograph: 3-Chlorocinnamic Acid in Pharmaceutical Synthesis

Executive Summary
3-Chlorocinnamic acid (3-CCA) represents a "privileged scaffold" in medicinal chemistry—a

molecular framework capable of providing ligands for diverse biological targets. While primarily

utilized as a synthetic intermediate, its conjugated

-unsaturated carboxylic acid motif serves as a critical Michael acceptor in the design of
covalent kinase inhibitors (e.g., EGFR targeting) and antimicrobial agents. This guide details
the physicochemical identity, validated synthesis protocols, and analytical standards required
for its rigorous application in drug development.

Chemical Identity & Physicochemical Profile
Precise identification is critical, as the biological activity of cinnamic acid derivatives is often

stereoselective. The trans (E) isomer is the thermodynamically stable and predominantly used

form in pharmaceutical synthesis.
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Parameter Technical Specification

IUPAC Name (2E)-3-(3-Chlorophenyl)prop-2-enoic acid

Common Name
trans-3-Chlorocinnamic acid; m-Chlorocinnamic

acid

CAS Number (Stereospecific) 1866-38-2 (trans-isomer)

CAS Number (General) 14473-90-6 (Unspecified stereochemistry)

Molecular Formula

C

H

ClO

Molecular Weight 182.60 g/mol

SMILES OC(=O)/C=C/c1cc(Cl)ccc1

Melting Point 161–164 °C (Lit.)

pKa ~4.29 (Carboxylic acid)

Solubility
Soluble in DMSO, Ethanol, Methanol; Sparingly

soluble in water.

Synthetic Pathways & Protocols
Two primary methodologies dominate the synthesis of 3-CCA: the classic Knoevenagel

Condensation (preferred for bulk cost-efficiency) and the Heck Reaction (preferred for late-

stage diversification and library synthesis).

Method A: Knoevenagel Condensation (Classic Route)
Mechanism:[1] Base-catalyzed condensation of 3-chlorobenzaldehyde with malonic acid,

followed by decarboxylation.

Protocol:
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Reagents: 3-Chlorobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base),

Piperidine (Catalytic, 0.1 eq).

Procedure:

Dissolve 3-chlorobenzaldehyde and malonic acid in pyridine.

Add catalytic piperidine.

Reflux at 100–110°C for 4–6 hours until CO

evolution ceases.

Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.

Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.

Critical Control Point: The decarboxylation step drives the reaction forward. Ensure complete

cessation of bubbling before workup to maximize yield.

Method B: Heck Cross-Coupling (Modern Route)
Mechanism: Pd-catalyzed cross-coupling of 1-chloro-3-iodobenzene (or 3-

chlorobromobenzene) with acrylic acid. This method allows for milder conditions and avoids

pyridine.

Protocol:

Reagents: 1-Bromo-3-chlorobenzene (1.0 eq), Acrylic acid (1.2 eq), Pd(OAc)

(1 mol%), P(o-tol)

(2 mol%), Et

N (2.0 eq).

Procedure:

Charge vessel with aryl halide, acrylic acid, and base in DMF or CH
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CN.

Degas solvent (sparge with Nngcontent-ng-c3230145110="" _nghost-ng-c1768664871=""

class="inline ng-star-inserted">

). Add Pd catalyst and ligand.

Heat to 80–100°C for 12 hours.

Workup: Acidify with dilute HCl, extract with EtOAc, and wash with brine.

Advantage: High stereoselectivity for the trans-(E)-isomer (>98%).

Visualizing the Synthesis Logic:
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Method B: Heck Coupling
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Caption: Comparative synthetic workflows. Method A utilizes decarboxylative condensation,

while Method B employs Pd-catalyzed cross-coupling.

Analytical Characterization (QA/QC)
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To validate the identity and purity of 3-CCA, particularly the stereochemistry,

H NMR is the gold standard. The coupling constant (

) of the vinylic protons distinguishes the trans isomer (

Hz) from the cis isomer (

Hz).

Standard

H NMR Data (400 MHz, DMSO-d

):

Assignment
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)
Interpretation

-COOH 12.50 Broad Singlet -
Carboxylic acid

proton

H

(Vinyl)
7.60 – 7.65 Doublet 16.0

Trans-alkene

geometry

confirmed

Ar-H (C2) 7.75 Singlet (broad) -

Proton between

Cl and vinyl

group

Ar-H (C4/C6) 7.45 – 7.55 Multiplet - Ortho/Para to Cl

Ar-H (C5) 7.40 – 7.45 Multiplet - Meta to Cl

H

(Vinyl)
6.65 Doublet 16.0

Adjacent to

carbonyl

IR Spectrum Key Peaks:

1680–1700 cm
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: C=O stretch (Conjugated acid).

1620–1630 cm

: C=C stretch (Alkene).

2500–3000 cm

: O-H broad stretch (Carboxylic acid dimer).

Pharmaceutical Applications
3-Chlorocinnamic acid is not merely a reagent; it is a pharmacophore precursor used to

probe steric and electronic space within drug binding pockets.

1. EGFR Kinase Inhibitors: The acrylamide moiety derived from cinnamic acids is a classic

"warhead" for covalent inhibitors. The 3-chloro substituent on the phenyl ring provides lipophilic

bulk that can occupy the hydrophobic pocket of the Epidermal Growth Factor Receptor

(EGFR), often improving potency compared to the unsubstituted analog.

Mechanism:[2][3] The

-unsaturated system undergoes a Michael addition with a cysteine residue (e.g., Cys797) in
the ATP-binding site.

2. Antimicrobial Anilides: Derivatives such as 3-chlorocinnamanilides have demonstrated sub-

micromolar activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The electron-

withdrawing chlorine atom at the meta-position enhances the lipophilicity and metabolic stability

of the compound, facilitating cell wall penetration.

3. Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and

defined geometry, 3-CCA is a standard member of fragment libraries used in X-ray

crystallographic screening.

Safety & Handling (SDS Summary)
Signal Word: Warning

GHS Hazards:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3022036?utm_src=pdf-body
https://pdfs.semanticscholar.org/9b65/53b7d33eec2a0d8977f03adaacb31d08e208.pdf
https://www.mdpi.com/1420-3049/10/2/481
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures: Use strictly in a fume hood. The compound is an irritant to mucous

membranes. In case of contact, wash with copious amounts of water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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